Cas no 5359-04-6 (1-4-(prop-1-en-2-yl)phenylethan-1-one)
1-4-(Prop-1-en-2-yl)phenylethan-1-one is a specialized organic compound featuring a propenyl-substituted phenyl group attached to an acetyl moiety. This structure imparts reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or fragrance development. Its α,β-unsaturated ketone functionality allows for selective modifications, including nucleophilic additions or conjugate reactions, enhancing its utility in multi-step synthetic routes. The compound's defined purity and stability under controlled conditions ensure consistent performance in research and industrial processes. Its tailored molecular architecture makes it a valuable precursor for constructing complex aromatic frameworks, supporting advancements in material science and bioactive compound design.

5359-04-6 structure
Product name:1-4-(prop-1-en-2-yl)phenylethan-1-one
1-4-(prop-1-en-2-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[4-(1-methylethenyl)phenyl]-
- 1-(4-isopropenylphenyl)ethanone; 1-[4-(1-Methylethenyl) phenyl]-ethanone; 1-[4-(1-methylethenyl)phenyl]ethanone; 1-[4-(1-Methylethenyl)phenyl]-ethanone; 5359-04-6; Ethanone, 1-(4-(1-methylethenyl)phenyl)-; Ethanone, 1-[4-(1-methylethenyl)phenyl]-
- 1-4-(prop-1-en-2-yl)phenylethan-1-one
- 1-(4-prop-1-en-2-ylphenyl)ethanone
- Ethanone, 1-[4-(1-methylethenyl)phenyl]-
- 1-(4-Isopropenylphenyl)ethanone #
- 1-(4-(1-methylvinyl)phenyl)ethanone
- EN300-2522160
- Ethanone, 1-(4-(1-methylethenyl)phenyl)-
- 1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one
- DTXSID5021625
- A903783
- 1-(4-isopropenyl-phenyl)-ethanone
- NS00010291
- Acetophenone, 4'-isopropenyl-
- 1-(4-(Prop-1-en-2-yl)phenyl)ethanone
- SCHEMBL934052
- p-Isopropenylacetophenone
- 5359-04-6
- 1-(4-Isopropenylphenyl)ethanone
- 1-[4-(1-methylethenyl)phenyl]ethanone
- 5GD76CV6K8
- G71335
- Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI)
-
- MDL: MFCD20484051
- Inchi: InChI=1S/C11H12O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-7H,1H2,2-3H3
- InChI Key: WMVUYUVKNFDYAF-UHFFFAOYSA-N
- SMILES: CC(=C)C1=CC=C(C=C1)C(=O)C
Computed Properties
- Exact Mass: 160.08886
- Monoisotopic Mass: 160.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.96
- Boiling Point: 266.4°Cat760mmHg
- Flash Point: 108.8°C
- Refractive Index: 1.517
- PSA: 17.07
1-4-(prop-1-en-2-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2522160-0.5g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 0.5g |
$847.0 | 2024-06-19 | |
Enamine | EN300-2522160-1.0g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-2522160-2.5g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-2522160-0.25g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-2522160-5.0g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-2522160-1g |
1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one |
5359-04-6 | 95% | 1g |
$1086.0 | 2023-09-14 | |
1PlusChem | 1P00DI12-500mg |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 500mg |
$1109.00 | 2023-12-16 | |
1PlusChem | 1P00DI12-1g |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% mix TBC as stabilizer | 1g |
$1231.00 | 2024-04-30 | |
1PlusChem | 1P00DI12-10g |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 10g |
$5831.00 | 2023-12-16 | |
Aaron | AR00DI9E-50mg |
Ethanone, 1-[4-(1-methylethenyl)phenyl]- (9CI) |
5359-04-6 | 95% | 50mg |
$372.00 | 2025-03-10 |
1-4-(prop-1-en-2-yl)phenylethan-1-one Related Literature
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
5359-04-6 (1-4-(prop-1-en-2-yl)phenylethan-1-one) Related Products
- 10537-63-0(1-(4-Ethenylphenyl)ethan-1-one)
- 64217-99-8(Ethanone,1-(3-ethenylphenyl)-)
- 941598-39-6(tert-butyl N-methyl-N-(1r,4r)-4-(methanesulfonyloxy)cyclohexylcarbamate)
- 1804443-79-5(Ethyl 3-methoxy-2-(trifluoromethyl)pyridine-6-acetate)
- 442151-97-5(4-(4-methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline)
- 1804647-96-8(5-(Chloromethyl)-4-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)
- 1956435-72-5((S)-1,3,5-Trimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole)
- 1250371-16-4(4-(trifluoromethoxy)phenylmethanesulfonamide)
- 2138094-73-0(N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-nitro-N-[(pyrrolidin-3-yl)methyl]benzene-1-sulfonamide)
- 392318-25-1(ethyl 2-({5-3-(trifluoromethyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:5359-04-6)1-4-(prop-1-en-2-yl)phenylethan-1-one

Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):236.0/399.0/1076.0